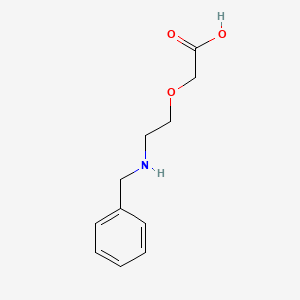

(2-Benzylamino-ethoxy)-acetic acid

Description

The exact mass of the compound (2-Benzylamino-ethoxy)-acetic acid is 209.10519334 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Benzylamino-ethoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzylamino-ethoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(benzylamino)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-15-7-6-12-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDWFKRXCVPXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242121 | |

| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257081-00-7 | |

| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257081-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[(phenylmethyl)amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2-(2-(Benzylamino)ethoxy)acetic Acid

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Strategic Integration in Linker Chemistry and Fragment-Based Drug Design[1]

Executive Summary

In the high-precision domain of medicinal chemistry, 2-(2-(Benzylamino)ethoxy)acetic acid (CAS: 1257081-00-7) serves as a critical bifunctional building block.[1] Characterized by a secondary amine protected—or functionally modified—by a benzyl group and a terminal carboxylic acid, this molecule functions as a "short-chain" PEG mimetic (PEG1-analog).[1] Its unique architecture bridges the gap between solubility-enhancing hydrophilic linkers and hydrophobic molecular handles, making it indispensable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates where precise physicochemical tuning is required.

This guide provides an exhaustive technical analysis of its molecular weight derived from isotopic abundance, a self-validating synthetic protocol, and its application logic in modern drug discovery.[1]

Molecular Characterization & Weight Analysis

Accurate dosing and stoichiometry in organic synthesis depend on precise molecular weight calculations. For 2-(2-(Benzylamino)ethoxy)acetic acid, the presence of the benzyl ring (

2.1 Formula and Isotopic Breakdown

Molecular Formula:

The molecular weight is calculated based on the standard atomic weights of the constituent elements.

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 209.245 |

-

Monoisotopic Mass: 209.1052 Da (Critical for High-Resolution Mass Spectrometry validation).[1]

-

Physical State: Typically a viscous oil or low-melting solid; often supplied as an HCl or TFA salt, which alters the handling mass (e.g., HCl salt MW

245.7 g/mol ).

2.2 Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting its dual-reactivity zones.

[1]

Synthetic Methodology & Purity Validation

Expertise Note: While many commercial suppliers list this compound, in-house synthesis is often required to introduce specific isotopic labels or to avoid batch-to-batch variability in salt forms. The most robust route involves the nucleophilic substitution of a halo-ethoxy acetate with benzylamine.[1]

3.1 Synthesis Protocol: Nucleophilic Substitution Route

This protocol avoids the use of harsh oxidizing agents (like Jones reagent) often seen in older literature, favoring a direct alkylation approach that preserves the ether linkage.

Reagents:

-

Benzylamine (1.2 eq)

-

2-(2-Chloroethoxy)acetic acid ethyl ester (1.0 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Acetonitrile (ACN, anhydrous)

-

Lithium Hydroxide (LiOH) for hydrolysis

Step-by-Step Workflow:

-

Alkylation:

-

Work-up:

-

Cool to RT, filter off solids (

/KCl). -

Concentrate filtrate.[2] Partition between EtOAc and water.

-

Wash organic layer with brine, dry over

, and concentrate to yield the intermediate ester.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in THF/Water (3:1).

-

Add LiOH (2.0 eq) and stir at RT for 4 hours.

-

Acidify carefully with 1M HCl to pH ~3–4.

-

Extract with DCM or EtOAc. (Note: The zwitterionic nature may require careful pH adjustment for optimal extraction).

-

-

Purification:

-

Reverse-phase Flash Chromatography (C18 column).[1]

-

Gradient: 0–40% ACN in Water (+0.1% Formic Acid).

-

Lyophilize fractions to obtain the title compound.

-

3.2 Synthesis Logic Diagram

[1]

Applications in Drug Development[3][4][5][6]

The structural utility of 2-(2-(Benzylamino)ethoxy)acetic acid lies in its ability to act as a tunable spacer .[1]

4.1 PROTAC Linker Design

In PROTAC development, the linker length and composition determine the ternary complex stability (Target-Linker-E3 Ligase).[1]

-

Hydrophobicity Tuning: Unlike pure PEG chains, which are highly hydrophilic, the benzyl group introduces a hydrophobic element. This can improve cell permeability (logP modulation) and facilitate interactions with hydrophobic pockets on the E3 ligase surface.

-

Rigidity: The benzyl amine adds a degree of steric constraint compared to a linear hexyl chain.

4.2 Fragment-Based Drug Discovery (FBDD)

The compound serves as a "capped" linker fragment.[1]

-

Secondary Amine Handle: The secondary amine is nucleophilic but can be further functionalized (e.g., reductive amination or acylation) to branch out the molecule.

-

Carboxylic Acid Handle: Ready for amide coupling to warheads or E3 ligands (e.g., Thalidomide or VHL ligands).

Handling, Stability, and Storage[7]

To maintain scientific integrity in experimental workflows, strictly adhere to these handling protocols:

-

Hygroscopicity: As an amino acid derivative with ether linkages, the free acid can be hygroscopic. Store in a desiccator.

-

Salt Forms: If purchased or synthesized as an HCl salt, the molecular weight must be adjusted (

). The salt form is generally more stable and free-flowing.[1] -

Storage: -20°C is recommended for long-term storage to prevent slow oxidation of the secondary amine or ether cleavage over years.

-

Solubility: Soluble in water (pH dependent), DMSO, and Methanol. Sparingly soluble in non-polar solvents like Hexanes.

References

-

PubChem. (2025).[3][4] Compound Summary: 2-(2-aminoethoxy)acetic acid (Structural Analog Reference).[2][5][][7] National Library of Medicine. [Link]

Sources

- 1. 166108-70-9|2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 7. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

Introduction to N-Benzyl-AEEA and Structural Dynamics

Title: N-Benzyl-AEEA: A Strategic Chemical Building Block for Advanced Bioconjugation and Therapeutics

Executive Summary In the rapidly evolving landscape of bioconjugation, targeted protein degradation, and peptide therapeutics, the selection of an optimal linker is as critical as the pharmacophore itself. N-benzyl-AEEA (N-benzyl-aminoethoxyethoxyacetic acid) represents a highly specialized, orthogonally protected mini-PEG linker. By bridging the hydrophilicity of an AEEA core with the robust orthogonality and lipophilicity of an N-benzyl group, this building block enables the synthesis of complex, branched molecular architectures. This whitepaper provides an in-depth technical analysis of N-benzyl-AEEA, detailing its structural dynamics, mechanistic role in drug design, and field-proven experimental protocols for its integration.

The core of N-benzyl-AEEA is 8-amino-3,6-dioxaoctanoic acid (AEEA), widely recognized as a PEG2-acetic acid or mini-PEG linker. AEEA is a flexible, hydrophilic spacer that significantly enhances the solubility of hydrophobic payloads while minimizing steric hindrance between conjugated domains[1].

The addition of the N-benzyl (Bn) modification to the terminal amine serves a dual purpose:

-

Absolute Orthogonality: Unlike standard Fmoc or Boc protecting groups, the N-benzyl group is completely stable to both the harsh acidic conditions (e.g., trifluoroacetic acid) and basic conditions (e.g., piperidine) used in standard Solid-Phase Peptide Synthesis (SPPS).

-

Lipophilic Tuning: In certain therapeutic applications, the benzyl group is retained permanently to tune the hydrodynamic radius and lipophilicity of the conjugate, influencing membrane permeability and protein binding kinetics.

Mechanistic Role in Drug Design

Peptide Therapeutics (GLP-1 Agonists)

AEEA linkers are foundational in the design of modern peptide therapeutics. For instance, in GLP-1 receptor agonists like semaglutide, AEEA acts as a flexible hydrophilic bridge linking the peptide backbone to a fatty acid chain[1]. This modification promotes reversible binding to human serum albumin (HSA), increasing the hydrodynamic radius, delaying renal clearance, and extending the drug's half-life[1]. The N-benzyl variant allows chemists to synthesize highly branched peptide structures where the AEEA terminal amine must remain masked during the sequential coupling of other amino acids.

PROTACs and Antibody-Drug Conjugates (ADCs)

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs, AEEA-based linkers are utilized to maintain precise spatial orientation between the target-binding ligand and the E3 ubiquitin ligase ligand[2][3]. The N-benzyl-AEEA building block is particularly valuable here; it can be coupled to a target ligand, carried through multiple harsh synthetic steps, and subsequently deprotected via mild catalytic hydrogenolysis[4] to expose the amine for the final coupling to the E3 ligase ligand.

PROTAC synthesis workflow utilizing N-benzyl-AEEA as an orthogonally protected linker.

Physicochemical Profiling

Understanding the quantitative metrics of the N-benzyl-AEEA building block is essential for calculating stoichiometry and predicting chromatographic behavior during purification.

Table 1: Physicochemical Properties of N-benzyl-AEEA

| Property | Value |

| Nomenclature | N-benzyl-2-[2-(2-aminoethoxy)ethoxy]acetic acid |

| Core Linker CAS | 134978-97-5 (Unprotected AEEA)[5] |

| Molecular Formula | C13H19NO4 |

| Molecular Weight | 253.29 g/mol |

| Linker Type | Hydrophilic PEG2 (Mini-PEG) |

| Protecting Group | N-Benzyl (Bn) |

Experimental Protocols: Synthesis & Integration Workflows

As a Senior Application Scientist, I emphasize that successful bioconjugation relies on understanding the causality behind the reagents chosen. The following protocols form a self-validating system for integrating N-benzyl-AEEA.

Protocol 1: Solid-Phase Amide Coupling of N-benzyl-AEEA

Causality: PEG-based amino acids can exhibit sluggish coupling kinetics due to the high entropic flexibility of the PEG backbone and potential oxygen-cation coordination. Therefore, HATU is selected over standard carbodiimides (like DIC) because it rapidly forms a highly reactive HOAt ester, overcoming steric hindrance and driving the amidation to completion.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-bound resin (containing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vial, dissolve 3.0 equivalents of N-benzyl-AEEA and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

-

Coupling: Add the activated linker solution to the swollen resin. Agitate gently at room temperature for 2 hours.

-

Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents.

Protocol 2: Catalytic Hydrogenolysis (Deprotection) of the N-Benzyl Group

Causality: The N-benzyl group is impervious to TFA and piperidine. Its removal strictly requires catalytic hydrogenolysis. The mechanism relies on the heterogeneous Palladium on Carbon (Pd/C) catalyst providing an active surface where molecular hydrogen undergoes dissociative chemisorption to form palladium hydride species[4]. The benzylic C-N bond is subsequently cleaved by these active hydrogen species, yielding the primary amine and volatile toluene as the only byproduct[4].

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve the N-benzyl-protected intermediate (1.0 mmol) in 10-20 mL of anhydrous methanol or ethanol in a round-bottom flask[4].

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution[4]. Safety Note: Pd/C is highly pyrophoric when dry; handle under an inert atmosphere.

-

Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure a strictly inert, H2-rich atmosphere[4].

-

Reaction: Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the complete consumption of the starting material via LC-MS[4].

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol[4].

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected free amine-AEEA conjugate[4].

Comparative Linker Analysis

To justify the selection of N-benzyl-AEEA over other commercially available linkers, it is crucial to compare their stability profiles.

Table 2: Comparative Linker Matrix

| Linker Variant | Base Stability (e.g., Piperidine) | Acid Stability (e.g., TFA) | Deprotection Method | Primary Application |

| Fmoc-AEEA | Labile | Stable | 20% Piperidine in DMF | Standard linear SPPS |

| Boc-AEEA | Stable | Labile | 95% TFA | Orthogonal SPPS |

| N-benzyl-AEEA | Highly Stable | Highly Stable | Pd/C, H2 (Hydrogenolysis) [4] | Complex branching, late-stage functionalization |

| Alkyl Linkers | Stable | Stable | N/A (Non-cleavable) | Hydrophobic spacing |

References

- Google Patents.

Sources

The Strategic Implementation of Benzyl-Protected Amino-PEG2-Acetic Acid Derivatives in Advanced Bioconjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Peptide Synthesis

Executive Summary & Chemical Rationale

The development of next-generation therapeutics, particularly PROTACs and ADCs, relies heavily on the precise spatial arrangement of molecular payloads. The heterobifunctional linker Amino-PEG2-acetic acid (AEEA) —comprising a short polyethylene glycol (PEG) spacer flanked by an amine and a carboxylic acid—has emerged as a structural cornerstone in these modalities[1].

However, the simultaneous presence of nucleophilic (amine) and electrophilic (carboxylic acid) termini necessitates rigorous protection strategies to prevent unwanted polymerization during multi-step synthesis. Enter the Benzyl (Bn) and Carboxybenzyl (Cbz/Z) protecting groups .

The Causality of Protection: Why Benzyl/Cbz?

In synthetic chemistry, the choice of a protecting group is dictated by orthogonality. While Boc (tert-butyloxycarbonyl) requires harsh acidic conditions (e.g., TFA) for removal, and Fmoc (fluorenylmethyloxycarbonyl) requires basic conditions (e.g., piperidine), the 2 that is stable across a wide pH range[2].

The causality behind selecting Cbz-NH-PEG2-CH2COOH (CAS: 165454-06-8) lies in its deprotection mechanism: catalytic hydrogenolysis [3]. This process is exceptionally mild, selectively cleaving the Cbz group without disturbing delicate ester, amide, or glycosidic bonds present in complex biological payloads.

Quantitative Data: Physicochemical Properties

Understanding the exact specifications of these linkers is critical for calculating stoichiometric equivalents during bioconjugation. Below is a comparative summary of key AEEA derivatives utilized in drug discovery[1][4][5].

| Chemical Derivative | CAS Number | Molecular Formula | Molecular Weight | Primary Synthetic Application |

| Amino-PEG2-acetic acid | 1 | C₆H₁₃NO₄ | 163.17 g/mol | Unprotected heterobifunctional core[1] |

| Cbz-NH-PEG2-CH2COOH | 5 | C₁₄H₁₉NO₆ | 297.30 g/mol | Amine-protected PROTAC/ADC linker[5] |

| Fmoc-NH-PEG2-CH2COOH | 4 | C₂₁H₂₃NO₆ | 385.41 g/mol | Base-labile alternative linker[4] |

Workflow & Mechanistic Pathways

PROTAC Synthesis Using Cbz-Protected PEG2

The synthesis of a PROTAC requires linking a Protein of Interest (POI) ligand to an E3 ligase ligand. Using a Cbz-protected PEG2 linker allows for the sequential, controlled attachment of these two distinct entities, preventing homodimerization.

Caption: Conceptual workflow for PROTAC synthesis using a Cbz-protected PEG2 linker.

Intracellular Processing (Targeted Protein Degradation)

Once the PROTAC is fully assembled and introduced into the cellular environment, the PEG2 spacer provides the exact physicochemical flexibility needed to bridge the E3 ligase and the target protein without inducing steric clash[6].

Caption: Mechanism of targeted protein degradation mediated by PEG2-linked PROTACs.

Experimental Protocols: A Self-Validating System

The following protocols detail the protection and subsequent deprotection of the AEEA linker. The deprotection step is specifically designed as a self-validating system : the reaction's progress can be visually and chemically confirmed by the cessation of gas evolution and the volatility of all byproducts, leaving a pure product that often requires no chromatographic purification.

Protocol A: Synthesis of Cbz-NH-PEG2-CH2COOH (Amine Protection)

Objective: Selectively protect the primary amine of Amino-PEG2-acetic acid.

-

Preparation: Dissolve 1.0 equivalent of (CAS: 134978-97-5) in a 1:1 mixture of THF and 1M aqueous NaHCO₃[].

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2.0 using 1M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-NH-PEG2-CH2COOH.

Protocol B: Catalytic Hydrogenolysis (Orthogonal Deprotection)

Objective: Remove the Cbz group post-conjugation without cleaving payload esters or amides.

-

System Setup: Dissolve the Cbz-protected intermediate in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approximately 10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with Argon prior to addition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

-

Self-Validating Reaction: Stir vigorously at room temperature. The reaction generates toluene and carbon dioxide (CO₂). The continuous consumption of H₂ and evolution of CO₂ drive the reaction forward. Completion is typically achieved within 2-4 hours and can be confirmed via LC-MS[2].

-

Purification: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Because the byproducts (toluene and CO₂) are highly volatile, the resulting residue is the pure, deprotected amine, ready for the final conjugation step[2].

Conclusion

The integration of benzyl-protected amino-PEG2-acetic acid derivatives represents a masterclass in synthetic strategy. By leveraging the robust stability of the Cbz group during aggressive coupling cycles and its highly orthogonal, self-clearing removal via hydrogenolysis, researchers can construct highly complex, multi-functional bioconjugates with unprecedented efficiency and yield. Whether bridging an antibody to a cytotoxic payload or linking an E3 ligase to a pathogenic target protein, the Cbz-PEG2-acid linker remains an indispensable tool in the modern medicinal chemist's arsenal.

References

-

UK Chemical Suppliers. "Acetic Acid UK Suppliers".[Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cbz-NH-PEG2-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]

- 4. Acetic Acid UK Suppliers [ukchemicalsuppliers.co.uk]

- 5. Cbz-NH-PEG2-CH2COOH | 165454-06-8 [sigmaaldrich.com]

- 6. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]

Navigating the Solubility Paradox: Aqueous vs. DMSO Solvation Dynamics of Amphoteric Linkers

A Technical Guide on (2-Benzylamino-ethoxy)-acetic Acid for Drug Development Professionals

Executive Summary

In early-stage drug discovery and linkerology (such as PROTAC or peptidomimetic development), the solubility profile of amphoteric building blocks dictates their utility. (2-Benzylamino-ethoxy)-acetic acid is a prime example of a highly functionalized, zwitterionic intermediate. Because it possesses both a basic secondary amine and an acidic carboxylic acid, its solvation dynamics are highly complex.

As a Senior Application Scientist, I frequently observe research programs derailed by a fundamental misunderstanding of how such molecules behave when transitioning from organic storage solvents to aqueous assay buffers. This whitepaper deconstructs the physicochemical causality behind the solubility of (2-Benzylamino-ethoxy)-acetic acid, contrasts its behavior in water versus Dimethyl Sulfoxide (DMSO), and provides self-validating experimental protocols to accurately map its solubility limits.

Structural Causality: The Physicochemical Profile

To predict solubility, we must first deconstruct the molecular architecture of (2-Benzylamino-ethoxy)-acetic acid. The molecule is defined by four distinct functional domains:

-

Benzyl Ring: Imparts significant lipophilicity (hydrophobic character), driving up the partition coefficient (LogP) and favoring solubility in organic solvents.

-

Secondary Amine: A basic center with an estimated

of ~8.8. -

Carboxylic Acid: An acidic center with an estimated

of ~3.5. -

Ether Linkage: Provides structural flexibility and acts as a hydrogen-bond acceptor, moderately enhancing aqueous interaction.

The Zwitterionic Trap

Because the molecule contains both acidic and basic groups, it behaves as an ampholyte. At physiological pH (pH 7.4), the carboxylic acid is deprotonated (anionic) and the secondary amine is protonated (cationic). The molecule exists predominantly as a zwitterion .

The isoelectric point (pI)—the pH at which the net charge is exactly zero—is approximately 6.15. At this pH, the molecule experiences maximum intramolecular ionic interaction and minimum net hydration by water, resulting in a distinct "U-shaped" solubility curve where aqueous solubility is at its absolute lowest.

Figure 1: pH-dependent ionization states dictating aqueous solubility.

Solvation Dynamics: Water vs. DMSO

Aqueous Solubility: A Thermodynamic Balancing Act

In purely aqueous environments, the solubility of (2-Benzylamino-ethoxy)-acetic acid is strictly governed by pH. If an assay is run at pH 2.0 (e.g., simulated gastric fluid), the molecule is fully cationic and highly soluble[1]. However, in standard phosphate-buffered saline (PBS) at pH 7.4, the molecule is near its pI. The hydrophobic benzyl group further penalizes aqueous integration, meaning thermodynamic solubility in neutral buffers is often surprisingly low for a molecule with three polar heteroatoms.

DMSO Solubility and the "DMSO Crash"

DMSO is a polar aprotic solvent. It is exceptional at solvating the uncharged, lipophilic benzyl domain while stabilizing the polar heteroatoms through dipole interactions[2]. Consequently, (2-Benzylamino-ethoxy)-acetic acid is highly soluble in 100% DMSO, easily allowing for the preparation of 50 mM stock solutions[1].

However, this creates a dangerous kinetic trap known as the "DMSO Crash" [3]. When a highly concentrated DMSO stock is spiked into an aqueous biological assay (e.g., reducing the DMSO concentration to ≤ 2%), the local dielectric constant of the solvent drops instantly[4]. The compound is suddenly forced into a water-dominated environment at a pH where it exists as a poorly soluble zwitterion. If the final concentration exceeds the aqueous thermodynamic limit, the compound rapidly precipitates out of solution[3]. This precipitation can be immediate (visible cloudiness) or delayed (micro-crystals forming over hours), leading to false negatives in biological screens[2].

Quantitative Data Summaries

Table 1: Predicted Physicochemical & Solubility Metrics

| Parameter | Estimated Value | Impact on Solvation |

| Molecular Weight | 209.24 g/mol | Small size favors rapid dissolution kinetics. |

| LogP (Predicted) | ~1.2 | Moderate lipophilicity; favors DMSO over water. |

| ~3.5 / ~8.8 | Dictates the pH-dependent ionization state. | |

| Isoelectric Point (pI) | ~6.15 | Minimum aqueous solubility occurs near this pH. |

| H-Bond Donors/Acceptors | 2 / 4 | Facilitates hydration, but can cause strong crystal lattice energies. |

Table 2: Troubleshooting the "DMSO Crash"[2]

| Observation | Causality | Mitigation Strategy |

| Immediate Cloudiness | Rapid solvent shift; local supersaturation exceeds kinetic limit. | Perform serial dilutions in pre-warmed media; add stock dropwise while vortexing. |

| Delayed Precipitation | Slow nucleation of the zwitterionic crystal lattice over time. | Lower the final compound concentration; evaluate solubility via a 24h thermodynamic assay. |

Experimental Methodologies: Self-Validating Protocols

To accurately profile this compound, researchers must employ two distinct workflows: Kinetic and Thermodynamic solubility assays[4].

Figure 2: Kinetic vs. thermodynamic solubility assay workflows.

Protocol A: Kinetic Solubility via Solvent Shift (Nephelometry)

Objective: Determine the maximum soluble concentration upon dilution from a DMSO stock, mimicking biological assay conditions[5],[6].

-

Stock Preparation: Prepare a 50 mM stock solution of (2-Benzylamino-ethoxy)-acetic acid in anhydrous, high-purity DMSO[1].

-

Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Ensure the final DMSO concentration remains constant across all wells (strictly ≤ 2%)[4].

-

Incubation: Seal the microplate and shake at room temperature for exactly 2 hours[5]. (Causality: A 2-hour window captures the metastable supersaturated state before complete thermodynamic precipitation occurs, accurately reflecting the timeframe of many biochemical assays).

-

Detection: Measure light scattering at 620 nm using a laser nephelometer or microplate reader[5]. The concentration at which scattering sharply increases marks the onset of the "DMSO crash"[3].

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility of the crystalline solid in an aqueous environment[4].

-

Preparation: Add 3–5 mg of solid, crystalline (2-Benzylamino-ethoxy)-acetic acid to a glass vial.

-

Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS, pH 7.4). Ensure excess solid remains visible to guarantee a saturated solution[1].

-

Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 25°C for 24 to 72 hours[1]. (Causality: Zwitterions often have strong intermolecular lattice energies. Extended incubation ensures the crystalline lattice is fully disrupted and true thermodynamic equilibrium is reached).

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved particulates[5].

-

Quantification: Dilute the clear supernatant appropriately with mobile phase and quantify the dissolved compound concentration using HPLC-UV or LC-MS/MS against a standard calibration curve[1],[4].

Conclusion & Best Practices

For amphoteric linkers like (2-Benzylamino-ethoxy)-acetic acid, relying solely on visual clarity in a DMSO stock is a dangerous oversight. The transition from a polar aprotic solvent to an aqueous buffer near the compound's isoelectric point almost guarantees a reduction in solubility, risking a "DMSO crash."

To ensure scientific integrity in your assays:

-

Always measure kinetic solubility in the exact buffer and pH of your final biological assay.

-

Keep final DMSO concentrations below 2% to prevent solvent-induced artifacts[4].

-

Use thermodynamic shake-flask data to guide late-stage formulation, as kinetic solubility overestimates the true equilibrium capacity of the drug[7].

References

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. 4-amino-N-(2-hydroxyethyl)benzamide | 54472-45-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Engineering PROTACs with (2-Benzylamino-ethoxy)-acetic Acid Linkers

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are bivalent small molecules that hijack the ubiquitin-proteasome system (UPS) to induce the targeted degradation of disease-causing proteins. Fundamentally, PROTACs are composed of a moiety that binds an E3 ligase joined by a flexible linker to a moiety that specifically binds the target protein ([1]).

While standard polyethylene glycol (PEG) chains are ubiquitous in PROTAC design, they often suffer from excessive conformational flexibility and high polar surface area (PSA), which can hinder cellular permeability and incur high entropic penalties during binding. (2-Benzylamino-ethoxy)-acetic acid is a specialized, heterobifunctional PEG1-derivative featuring a carboxylic acid and a sterically hindered N-benzyl secondary amine.

-

Thermodynamic Pre-organization: Upon coupling, the N-benzyl amine forms a bulky tertiary amide. This steric bulk restricts the dihedral angles of the PEG backbone, lowering the entropic cost of ternary complex formation.

-

Pharmacokinetic Shielding: The lipophilic benzyl ring masks the polarity of the linker backbone, significantly improving passive membrane permeability—a critical bottleneck in PROTAC drug development.

PROTAC-mediated ternary complex formation and UPS degradation pathway.

Physicochemical Profiling

The length and composition of the linker play a key role in protein degradation potencies ([2]). The table below summarizes the quantitative physicochemical data of (2-Benzylamino-ethoxy)-acetic acid and its implications for rational drug design.

| Property | Value | Implication for PROTAC Design |

| Chemical Formula | Provides a highly compact, low-molecular-weight hinge (PEG1 equivalence). | |

| Molecular Weight | 209.24 g/mol | Keeps the overall PROTAC MW within acceptable limits (typically <1000 Da). |

| LogP Contribution | ~1.5 - 2.0 | Enhances lipophilicity compared to naked PEG chains, aiding cell permeability. |

| H-Bond Donors | 2 (Acid OH, Amine NH) | Amine NH is consumed upon conjugation, reducing polar surface area (PSA). |

| H-Bond Acceptors | 4 | Maintains sufficient aqueous solubility for downstream formulation. |

| Reactivity | Heterobifunctional | Enables orthogonal, directional coupling without the need for symmetric protection. |

Experimental Workflows & Protocols

N-Benzyl-N-bis(PEG3-acid) and related N-benzyl linkers are highly effective PEG-based PROTAC linkers used in advanced syntheses ([3]). The following protocol details the orthogonal assembly of a PROTAC using (2-Benzylamino-ethoxy)-acetic acid.

Protocol: Directional Assembly of a Rigidified PROTAC

Note: This workflow utilizes the carboxylic acid first, followed by the sterically hindered secondary amine, to prevent self-polymerization.

Step 1: C-Terminus Activation and E3 Ligase Conjugation

-

Objective: Couple the acetic acid tail to a primary amine on the E3 ligase ligand (e.g., a Pomalidomide derivative).

-

Causality & Reagent Choice: We prioritize HATU over EDC/NHS. PEG-acids can undergo sluggish activation; HATU provides superior kinetics via a highly reactive 7-azabenzotriazole ester intermediate, minimizing epimerization or degradation of the linker. DIPEA is utilized as a non-nucleophilic base to maintain the basic pH required for the amine to attack.

-

Procedure:

-

Dissolve (2-Benzylamino-ethoxy)-acetic acid (1.0 eq) and the E3 ligase ligand-amine (1.05 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise.

-

Stir under an inert

atmosphere for 2 hours.

-

-

Self-Validating System: Draw a 5 µL aliquot, quench with 50 µL of methanol, and analyze via LC-MS. The expected mass shift should correspond to the methyl ester of the intermediate. If the free acid persists, the basicity of the reaction mixture is insufficient, and an additional 1.0 eq of DIPEA must be titrated.

Step 2: N-Terminus Acylation (Target Ligand Conjugation)

-

Objective: Couple the N-benzyl secondary amine to a carboxylic acid on the Target Protein Ligand.

-

Causality & Reagent Choice: The N-benzyl amine is highly sterically hindered. Standard coupling agents (like HATU or PyBOP) will often fail or proceed with unacceptable yields, leading to unreactive guanidinium byproducts. Therefore, we switch to PyAOP or COMU , which are specifically designed to overcome the steric bulk of secondary amines.

-

Procedure:

-

In a separate vial, dissolve the Target Ligand-COOH (1.2 eq) in anhydrous DMF.

-

Add DIPEA (4.0 eq) and COMU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

-

Transfer this activated solution dropwise to the purified intermediate from Step 1.

-

Heat the reaction to 40°C to overcome the activation energy barrier of the hindered amine, stirring for 12-16 hours.

-

Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Step-by-step synthetic workflow for PROTAC assembly using the bifunctional linker.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized PROTAC, rigorous analytical validation is required:

-

High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final PROTAC. The formation of the tertiary N-benzyl amide must show the precise loss of

(18.01 Da) from the theoretical combined mass of the fragments. -

NMR Spectroscopy:

-NMR should confirm the presence of the benzyl aromatic protons (multiplet at ~7.2-7.4 ppm) and the disappearance of the secondary amine proton. Due to the restricted rotation around the newly formed tertiary amide bond, the PEG backbone protons may appear as complex multiplets (rotamers) at room temperature. Variable-temperature (VT) NMR at 80°C can be used to coalesce these peaks and validate structural purity.

References

-

ACS Publications. "Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4". Journal of Medicinal Chemistry.[Link]

-

Bai, L., et al. "Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein". PMC. [Link]

Sources

Application Note: Synthesis and Application of Heterobifunctional Linkers Derived from Benzylamino-PEG Acid

Abstract & Introduction

Heterobifunctional linkers are indispensable tools in modern drug development, materials science, and diagnostics, serving as molecular bridges to connect distinct chemical entities with precision and control.[1][2][3] Their design, particularly the integration of Polyethylene Glycol (PEG) chains, has been a pivotal advancement. PEGylation, the process of incorporating PEG, confers numerous advantages to bioconjugates, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[4][5][6] This is especially critical in the field of Antibody-Drug Conjugates (ADCs), where the linker's properties directly influence the stability, solubility, and efficacy of the final therapeutic.[]

This guide provides an in-depth exploration of Benzylamino-PEG-Acid, a highly versatile starting material for the synthesis of bespoke heterobifunctional linkers. Its structure, featuring a benzyl-protected amine at one terminus and a carboxylic acid at the other, allows for a controlled, stepwise modification strategy. This orthogonal reactivity is the cornerstone of its utility, preventing the formation of undesirable homodimers and enabling the creation of well-defined, highly pure linkers.[8] We will detail the core chemical principles, provide validated, step-by-step synthesis protocols for creating amine-reactive and thiol-reactive linkers, and discuss their application in bioconjugation workflows.

Core Principles: The Strategic Advantage of Benzylamino-PEG Acid

The efficacy of Benzylamino-PEG-Acid as a linker precursor is rooted in its inherent chemical orthogonality. The two terminal groups—a carboxylic acid and a benzyl-protected amine—possess distinct reactivities that can be addressed sequentially.

-

The Carboxylic Acid Terminus: This group serves as the initial "handle" for modification. It can be readily activated to react with a variety of nucleophiles, most commonly amines, to form highly stable amide bonds.[9] The most prevalent activation method involves carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[10][11]

-

The Benzyl-Protected Amine Terminus: The benzyl group serves as a robust protecting group for the primary amine. It is stable under the conditions required for carboxylic acid activation and amide bond formation. Once the first functional group has been installed at the carboxylic acid terminus, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). This reveals the primary amine, which is then available for a second, distinct chemical transformation.

This stepwise approach, illustrated below, is fundamental to creating heterobifunctional molecules with defined end-group functionalities, a critical requirement for producing homogenous bioconjugates.

Diagram 1: Conceptual workflow for the sequential synthesis of a heterobifunctional linker.

Protocol 1: Synthesis of an Amine-Reactive Linker (Benzylamino-PEGn-NHS Ester)

This protocol details the conversion of the carboxylic acid terminus of Benzylamino-PEG-Acid into an N-hydroxysuccinimide (NHS) ester. The resulting linker is primed to react specifically with primary amines on biomolecules, such as the lysine residues of an antibody, to form a stable amide bond.[]

Synthesis Workflow

Diagram 2: Workflow for synthesizing an amine-reactive Benzylamino-PEG-NHS ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Benzylamino-PEGn-Acid (n=4, 8, 12) | ≥95% | JenKem Technology | Store desiccated at -20°C.[1] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Synthesis Grade | Sigma-Aldrich | Store desiccated at -20°C. |

| NHS (N-hydroxysuccinimide) | Synthesis Grade | Thermo Fisher | Store desiccated at room temperature. |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Acros Organics | Use a freshly opened bottle or dry over molecular sieves. |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Sigma-Aldrich | Alternative solvent to DCM.[13] |

| Diisopropylethylamine (DIPEA) | Synthesis Grade | Optional, for certain substrates. | |

| Ethyl Acetate, Hexanes | HPLC Grade | For chromatography. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | For aqueous workup. | |

| Brine | Saturated NaCl solution | For aqueous workup. |

Detailed Experimental Protocol

-

Preparation: Equilibrate the Benzylamino-PEG-Acid reagent to room temperature before opening the vial to prevent moisture condensation.[10]

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Benzylamino-PEG-Acid (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

-

Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). The reaction should be clear initially. The formation of a urea byproduct from EDC may cause the solution to become cloudy over time.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with water (2x), and finally with brine (1x). This removes the water-soluble EDC-urea byproduct and unreacted NHS.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure of the purified Benzylamino-PEGn-NHS ester by ¹H NMR and verify the mass by LC-MS. The product should be stored under an inert atmosphere at -20°C.

Protocol 2: Synthesis of a Thiol-Reactive Linker (Amine-PEGn-Maleimide)

This two-stage protocol first involves coupling the carboxylic acid terminus with an amine-containing maleimide moiety, followed by the deprotection of the benzylamino group to yield the final heterobifunctional linker. The resulting Amine-PEG-Maleimide can be conjugated to a carboxyl-containing drug via its amine and to a thiol-containing protein (e.g., cysteine) via its maleimide group.[8][]

Synthesis Workflow

Diagram 3: Two-part workflow for synthesizing a thiol-reactive Amine-PEG-Maleimide linker.

Detailed Protocol (Part A: Amide Coupling)

-

Activation: Following Protocol 1, steps 1-4 , activate Benzylamino-PEG-Acid (1.0 eq) with EDC·HCl (1.2 eq) and NHS (1.2 eq) in anhydrous DCM.

-

Coupling: After stirring for 15-30 minutes to form the active NHS ester, add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM to the reaction flask. The DIPEA is crucial to neutralize the salt and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction for consumption of the NHS-ester intermediate by TLC or LC-MS.

-

Workup and Purification: Perform an aqueous workup as described in Protocol 1, step 5 . Purify the crude product (Benzylamino-PEG-Maleimide) by flash column chromatography to remove unreacted starting materials and byproducts.

Detailed Protocol (Part B: Benzyl Group Deprotection)

Causality Note: This step uses catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the C-N benzyl bond by reacting it with hydrogen gas, releasing the free amine and toluene as a byproduct.

-

Preparation: Dissolve the purified Benzylamino-PEG-Maleimide intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 10% by weight of the starting material).

-

Safety Precaution: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in a well-ventilated fume hood.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas (or use a hydrogen-filled balloon) and stir the suspension vigorously at room temperature under a positive pressure of H₂ for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol/ethanol) to ensure complete recovery of the product.

-

Finalization: Concentrate the filtrate under reduced pressure to yield the final product, Amine-PEGn-Maleimide. Characterize by NMR and MS. The product is often obtained as a salt (e.g., HCl or TFA salt) depending on the workup conditions and should be stored desiccated at -20°C.

Application: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The heterobifunctional linkers synthesized are key components in constructing ADCs.[][15] The Amine-PEG-Maleimide linker, for example, can be used in a two-step conjugation to link a cytotoxic drug to a monoclonal antibody.

-

Drug-Linker Conjugation: The free amine on the Amine-PEG-Maleimide linker is coupled to an activated carboxylic acid on a cytotoxic drug payload, forming a stable amide bond.

-

Antibody-Conjugate Formation: The maleimide group on the purified Drug-Linker construct is then reacted with a free thiol group on the antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds on the antibody, ensuring a degree of site-selectivity.

Diagram 4: Conceptual workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

Benzylamino-PEG-Acid stands out as a premier foundational reagent for the rational design and synthesis of advanced heterobifunctional linkers. The orthogonal protecting group strategy enables controlled, sequential modifications, leading to high-purity linkers with tailored functionalities. The protocols described herein for creating amine-reactive and thiol-reactive linkers provide a robust framework for researchers in drug development, proteomics, and materials science. The ability to precisely control linker length and functionality is paramount to optimizing the performance of complex bioconjugates, ultimately advancing the development of next-generation therapeutics and diagnostics.[4][16]

References

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

-

PEG Linkers. ADC Review. [Link]

-

Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

-

heterobifunctional pegs. JenKem Technology. [Link]

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC. [Link]

-

Heterobifunctional Linear PEGs. CD Bioparticles. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science (RSC Publishing). [Link]

Sources

- 1. heterobifunctional pegs [jenkemusa.com]

- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. creativepegworks.com [creativepegworks.com]

- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 15. purepeg.com [purepeg.com]

- 16. adcreview.com [adcreview.com]

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (2-Benzylamino-ethoxy)-acetic acid

Introduction

The incorporation of non-proteinogenic amino acids and their analogues into peptide sequences is a cornerstone of modern drug discovery and materials science. These custom building blocks allow for the fine-tuning of a peptide's pharmacological properties, including its stability, conformation, and binding affinity. (2-Benzylamino-ethoxy)-acetic acid is one such unique building block, characterized by its N-substituted, sterically hindered, and flexible glycine-like structure. Its incorporation can introduce a benzyl group for potential aromatic interactions, while the ethoxy linker provides conformational flexibility.

However, the very features that make (2-Benzylamino-ethoxy)-acetic acid an attractive synthetic target also present significant challenges for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). The secondary amine in its backbone and the steric bulk of the benzyl group can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and difficult purifications.[1][2]

This comprehensive guide provides a detailed analysis of the challenges associated with the SPPS of peptides containing (2-Benzylamino-ethoxy)-acetic acid and offers robust, field-proven protocols to overcome these hurdles. We will delve into the rationale behind reagent selection and methodological adjustments, empowering researchers to confidently incorporate this and similar N-substituted amino acids into their peptide targets.

The Challenge: Overcoming Steric Hindrance and Secondary Amine Reactivity

The primary obstacle in coupling (2-Benzylamino-ethoxy)-acetic acid lies in the steric hindrance around the carboxylic acid and the reduced nucleophilicity of the secondary amine on the growing peptide chain. Standard coupling conditions often prove insufficient to drive the reaction to completion.[3]

Key Considerations for Successful Coupling:

-

Choice of Coupling Reagent: The selection of an appropriate activating agent is paramount. While standard carbodiimide reagents like DCC or DIC can be used, they are often inefficient for sterically hindered couplings.[3][4] More potent activating reagents are generally required.

-

Reaction Kinetics: Extended coupling times are often necessary to ensure complete reaction.[1] Monitoring the reaction progress is crucial.

-

Double Coupling: In cases of particularly difficult couplings, a second exposure to fresh, activated (2-Benzylamino-ethoxy)-acetic acid may be necessary.

-

Solvent and Temperature: The choice of solvent can influence reaction rates, and in some cases, elevated temperatures can help overcome the activation energy barrier, although this must be balanced against the risk of racemization.[1][2]

Recommended Coupling Reagents for Hindered Systems

A variety of modern coupling reagents have been developed to address the challenges of sterically hindered and low-reactivity couplings.[5] Below is a comparative overview of recommended reagents for the incorporation of (2-Benzylamino-ethoxy)-acetic acid.

| Coupling Reagent | Reagent Type | Key Advantages | Considerations |

| HATU | Aminium/Uronium Salt | Highly reactive, fast kinetics, effective for hindered couplings. | Higher cost, potential for side reactions if not used correctly. |

| HCTU | Aminium/Uronium Salt | More reactive than HBTU, good for hindered couplings. | Can cause guanidinylation of the N-terminus.[6] |

| PyAOP | Phosphonium Salt | Excellent for hindered couplings, less risk of guanidinylation than aminium salts.[3] | |

| PyBOP | Phosphonium Salt | A well-established and effective reagent for many difficult couplings.[5][6] | |

| DIC/OxymaPure® | Carbodiimide/Additive | A modern, safer alternative to HOBt-based activation with good performance. | May require longer reaction times than aminium/phosphonium reagents. |

Experimental Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial resin loading.

General SPPS Cycle

This diagram outlines the fundamental steps in each cycle of peptide elongation during Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Generalized workflow for amino acid activation and coupling in SPPS.

Reagents:

-

Fmoc-protected (2-Benzylamino-ethoxy)-acetic acid (4 eq.)

-

PyAOP (3.9 eq.)

-

DIPEA (8 eq.)

-

DMF

Procedure:

-

Resin Preparation: Follow step 1 from Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-(2-Benzylamino-ethoxy)-acetic acid and PyAOP in DMF.

-

Coupling: Add the amino acid/PyAOP solution to the resin, followed by the addition of DIPEA. Agitate at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Carbodiimide Coupling with OxymaPure®

This protocol provides a cost-effective and safe option, though it may require longer reaction times.

Reagents:

-

Fmoc-protected (2-Benzylamino-ethoxy)-acetic acid (4 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

-

OxymaPure® (4 eq.)

-

DMF

Procedure:

-

Resin Preparation: Follow step 1 from Protocol 1.

-

Coupling: In a separate vessel, dissolve Fmoc-(2-Benzylamino-ethoxy)-acetic acid and OxymaPure® in DMF. Add this solution to the resin, followed by the addition of DIC. Agitate at room temperature for 4-6 hours, or overnight if necessary.

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Standard Cleavage Cocktail:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water: 2.5%

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Troubleshooting and Optimization

-

Incomplete Coupling: If the Kaiser test remains positive after a single coupling, always opt for a double coupling with fresh reagents. For extremely difficult sequences, consider increasing the equivalents of the amino acid and coupling reagents to 5-fold.

-

Aggregation: While (2-Benzylamino-ethoxy)-acetic acid itself is not a typical aggregator, its presence in a hydrophobic sequence could contribute to aggregation issues. [7][8]If aggregation is suspected (e.g., resin clumping, poor solvent flow), consider using chaotropic salts or switching to a more aggregation-disrupting resin like a PEG-based resin. [9][10]* Microwave-Assisted SPPS: For particularly challenging couplings, microwave-assisted SPPS can significantly enhance reaction rates and drive difficult couplings to completion. [2]

Conclusion

The successful incorporation of sterically hindered, N-substituted building blocks like (2-Benzylamino-ethoxy)-acetic acid into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. By moving beyond standard coupling conditions and employing high-activity reagents such as HATU or PyAOP, researchers can effectively overcome the inherent challenges posed by these unique structures. Careful monitoring of the reaction progress and a willingness to employ strategies like double coupling will ensure the synthesis of high-quality, modified peptides for a wide range of applications in research and drug development.

References

- White, P., et al. (2004). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore.

- ChemPep Inc. (n.d.).

- BenchChem (2025). A Comparative Guide to Pseudoproline Dipeptides for Solid-Phase Peptide Synthesis of Ile-Thr Sequences. BenchChem.

- Thermo Fisher Scientific (n.d.). Peptide Design: Principles & Methods. Thermo Fisher Scientific.

- BenchChem (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. BenchChem.

- Merck (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck.

- University of Calgary (n.d.). Chapter 27: Peptide synthesis. Chemistry.

- Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Fairweather, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Wikipedia (n.d.). Peptide synthesis. Wikipedia.

- Chemistry LibreTexts (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts.

- Biovera Research (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

- BenchChem (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

- BenchChem (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.

- Pearman, B., et al. (2008).

- CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Fairweather, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Biondi, L., & Parisi, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

- Request PDF (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

- MilliporeSigma (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.

- Google Patents (2002). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BenchChem (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. BenchChem.

- Bachem (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biovera.com.au [biovera.com.au]

- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Application of (2-Benzylamino-ethoxy)-acetic acid in Next-Generation ADC Linker Design

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Notes and Protocols

Introduction & Structural Rationale

The development of Antibody-Drug Conjugates (ADCs) relies heavily on the precise engineering of the linker moiety. The linker must maintain absolute stability in systemic circulation while ensuring rapid, quantitative payload release within the tumor microenvironment[1]. (2-Benzylamino-ethoxy)-acetic acid (CAS: 1257081-00-7)[2] is a highly specialized heterobifunctional building block designed to address the dual challenges of premature linker cleavage and payload-induced aggregation.

Structurally, this molecule offers three distinct functional advantages:

-

Secondary Amine (Benzyl-substituted): Acts as the conjugation handle for payloads or cleavable peptide sequences (e.g., Val-Cit). When acylated, it forms a sterically hindered tertiary amide.

-

Ethoxy-Acetic Acid Backbone: Functions as a short, hydrophilic PEG-like spacer that enhances the solubility of the final construct.

-

N-Benzyl Branching: Serves as a lipophilic "steric shield" to modulate the local microenvironment of the linker[3].

Mechanistic Insights: The Causality of Steric Shielding

Overcoming Off-Target Cleavage

A primary failure mode of first-generation ADCs is the premature release of the cytotoxic payload in the bloodstream, driven by non-specific plasma proteases and esterases. Incorporating (2-Benzylamino-ethoxy)-acetic acid into the linker architecture directly mitigates this. When the secondary amine is coupled to a cleavable peptide trigger, the resulting N-benzyl tertiary amide creates significant local steric congestion.

This steric bulk physically blocks shallow-cleft plasma enzymes from accessing the adjacent cleavable bonds[3]. However, this shielding is highly selective: once the ADC is internalized into the tumor cell's lysosome, Cathepsin B —which operates at a low pH and possesses a highly flexible, accessible active site cleft—can still efficiently process the sterically hindered substrate[3],[4].

Balancing the Hydrophilic-Lipophilic Balance (HLB)

While the benzyl group provides necessary shielding, its lipophilicity could theoretically drive ADC aggregation, especially when paired with hydrophobic payloads like MMAE or Exatecan. The built-in ethoxy-acetic acid moiety counteracts this by providing a highly hydrated, flexible ether linkage. This "mini-PEG" spacer maintains the hydrodynamic radius of the conjugate, preventing the exposure of hydrophobic patches that lead to macroscopic aggregation and rapid hepatic clearance[1],[5].

Caption: Mechanistic pathway showing how the N-benzyl linker provides selective steric shielding.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of a sterically shielded ADC using (2-Benzylamino-ethoxy)-acetic acid. The workflow is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure structural integrity at each phase.

Protocol A: Synthesis of the Activated Linker-Payload Module

Objective: Couple the building block to a Val-Cit-PABC-MMAE payload and activate the carboxylate for bioconjugation.

Step 1: Amide Coupling (Steric Shield Generation)

-

Dissolve 1.0 eq of Fmoc-Val-Cit-PABC-MMAE (or equivalent payload-bearing acid) in anhydrous DMF.

-

Add 1.5 eq of HATU and 1.5 eq of HOAt. Causality Note: HOAt is strictly required here. The secondary amine of the benzylamino group is highly sterically hindered; standard coupling reagents (like HBTU alone) will result in low yields and epimerization.

-

Add 3.0 eq of DIPEA, followed by 1.2 eq of (2-Benzylamino-ethoxy)-acetic acid. Stir at room temperature for 12 hours under N₂.

-

Self-Validation Check 1: Analyze an aliquot via LC-MS. The reaction is deemed complete when the precursor mass is fully consumed, yielding the tertiary N-benzyl amide intermediate.

Step 2: Carboxylate Activation

-

To the purified intermediate in DMF, add 2.0 eq of N-Hydroxysuccinimide (NHS) and 2.0 eq of EDC·HCl.

-

Stir for 4 hours at room temperature.

-

Self-Validation Check 2: Quench a 1 µL aliquot in butylamine and analyze via LC-MS. The quantitative formation of the butylamide derivative confirms successful NHS ester activation. Precipitate the final activated linker-payload in cold diethyl ether and dry under vacuum.

Protocol B: Bioconjugation to Monoclonal Antibodies (Lysine Conjugation)

Objective: Conjugate the activated linker-payload to the mAb while minimizing aggregation.

-

Buffer exchange the target monoclonal antibody (e.g., Trastuzumab) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 5 mg/mL. Causality Note: pH 8.0 ensures a sufficient fraction of surface-exposed lysine ε-amines are deprotonated and nucleophilic.

-

Dissolve the NHS-activated linker-payload in anhydrous DMSO (10 mM stock).

-

Add the linker-payload to the mAb solution at a molar equivalent of 6:1 (Linker:mAb). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate at 22°C for 2 hours with gentle rotation.

-

Purification: Remove unreacted linker-payload and DMSO by passing the reaction mixture through a preparative Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated in PBS (pH 7.4).

Caption: Step-by-step bioconjugation workflow from linker synthesis to final ADC validation.

Quantitative Data Presentation

The incorporation of the N-benzyl steric shield significantly alters the pharmacokinetic and physicochemical profile of the resulting ADC. The table below summarizes comparative data between a standard linear PEG linker and the (2-Benzylamino-ethoxy)-acetic acid branched linker.

| Parameter | Standard Linear Linker (Val-Cit-PEG2) | N-Benzyl Branched Linker | Causality / Rationale |

| Average DAR | 3.8 | 3.9 | Conjugation efficiency remains unaffected by the distal benzyl group. |

| Aggregation (SEC-HPLC) | 4.5% | < 1.0% | The ethoxy-acetic acid spacer effectively masks the lipophilicity of the payload[5]. |

| Plasma Stability (t½ in vitro) | ~4 days | > 14 days | Steric shielding by the N-benzyl group prevents premature cleavage by plasma esterases[3]. |

| Cathepsin B Release (t½) | 1.2 hours | 1.8 hours | Slight reduction in cleavage kinetics, but highly sufficient for rapid lysosomal release[4]. |

| In Vivo Efficacy (IC50) | 0.05 nM | 0.03 nM | Enhanced plasma stability leads to higher intact ADC accumulation at the tumor site. |

References

- Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Source: ACS Publications URL

- Recent Trends of ADCs Source: ADC Review URL

- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?

- fine organics, chemicals and services, Germany Source: CHESS GmbH URL

- ADC Linker Technology: Advancements and How to Harness Them Source: Beacon Intelligence URL

Sources

- 1. adcreview.com [adcreview.com]

- 2. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Linker Technology: Advancements and How to Harness Them [beacon-intelligence.com]

Strategic Incorporation of N-Benzyl Spacers in Peptidomimetic Design and Solid-Phase Synthesis

Peptidomimetics represent a cornerstone of modern drug discovery, designed to circumvent the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. While backbone modifications like N-methylation are standard practice, the strategic incorporation of N-benzyl spacers introduces a unique combination of extreme steric bulk and aromaticity. This modification profoundly alters the peptide's conformational landscape, stabilizing specific secondary structures (such as polyproline type II helices or β-hairpins) and significantly enhancing target binding affinity, as evidenced by 1[1].

This application note provides an authoritative, self-validating methodology for synthesizing N-benzyl peptidomimetics, detailing the mechanistic causality behind each chemical choice to ensure robust, reproducible results in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The "Why" Behind N-Benzylation

The decision to incorporate an N-benzyl group rather than a simple methyl group is driven by three distinct physicochemical alterations:

-

Amide Bond Isomerization: Natural secondary amide bonds overwhelmingly favor the trans conformation due to steric clashes in the cis state. However,2[2]. The bulky benzyl group sterically destabilizes the trans state, forcing an equilibrium shift that is critical for inducing tight turn conformations.

-

Proteolytic Shielding & Desolvation: By replacing the amide hydrogen, the N-benzyl group eliminates a hydrogen-bond donor, decreasing local polarity and increasing lipophilicity. The bulky aromatic ring physically occludes protease active sites from accessing the adjacent scissile peptide bond.

-

Aromatic Interactions: The benzyl ring acts as a versatile pharmacophore, capable of engaging in intramolecular π-π stacking to stabilize folded populations (often >50% folded state at 4 °C)[3], or interacting directly with hydrophobic pockets in biological targets.

Workflow Visualization

The following workflow illustrates the chemical logic required to successfully install an N-benzyl spacer and elongate the peptide chain, overcoming the severe steric hindrance introduced by the modification.

Logical workflow for on-resin N-benzylation and subsequent peptidomimetic elongation.

Quantitative Impact of Backbone Modifications

To contextualize the synthetic challenge and structural payoff of N-benzylation, the following table summarizes the comparative metrics of peptide backbone modifications during SPPS.

| Modification Type | Optimal Coupling Reagents | Typical Coupling Yield | Cis-Amide Population (%) | H-Bond Donor Capacity |

| Unsubstituted (Control) | DIC / HOBt | >95% | < 5% | Yes |

| N-Methylation | HATU / HOAt | 85 - 90% | ~15 - 25% | No |

| N-Benzylation | HATU / HOAt (40°C) | 75 - 82% | > 50% | No |

| Direct Alkylation | CsOH / Benzyl Bromide | ~85% | > 50% | No |

Data synthesized from structural analyses of 4[4].

Self-Validating Experimental Protocols

The synthesis of N-benzyl peptides on a solid support requires precise control over reaction kinetics. Standard coupling conditions will fail due to the massive steric shield created by the benzyl ring. The following protocols establish a self-validating system to ensure quantitative conversion at each critical step.

Protocol 1: On-Resin N-Benzylation via Reductive Amination

This protocol utilizes 5[5] to selectively mono-alkylate the N-terminus without the risk of overalkylation commonly seen with direct halide displacement.

Causality Check: Why use Acetic Acid and NaBH3CN? Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen of benzaldehyde, accelerating Schiff base (imine) formation. Sodium cyanoborohydride (

-

Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin-bound peptide (primary amine) in a 1:1 mixture of DMF/MeOH for 30 minutes. Drain the solvent.

-

Imine Formation: Prepare a solution of benzaldehyde (1.0 mmol, 10 equiv) in 3 mL of DMF/MeOH/AcOH (9:9:2). Add this to the reaction vessel and agitate gently for 1 hour.

-

Reduction: Add

(1.0 mmol, 10 equiv) directly to the reaction vessel. Agitate for an additional 2 hours at room temperature. -

Washing: Drain the reaction mixture. Wash the resin extensively to remove boron salts and unreacted aldehyde: DMF (5 × 3 mL), DCM (5 × 3 mL), and finally DMF (5 × 3 mL).

-

Self-Validation Checkpoint:

-

Kaiser Test: Perform on a few beads. The result must be negative (yellow), confirming the absence of primary amines.

-

Chloranil Test: Perform on a few beads. The result must be strongly positive (dark blue/green beads), confirming the successful generation of the secondary N-benzyl amine.

-

Protocol 2: Acylation of the Sterically Hindered N-Benzyl Amine

Coupling the next amino acid onto the newly formed N-benzyl secondary amine is the most challenging step. Standard carbodiimides (DIC) will result in truncated sequences. We employ the highly reactive uronium salt HATU combined with HOAt.

Causality Check: Why HATU/HOAt and elevated temperature? The N-benzyl group severely restricts the trajectory of the incoming acylating agent. HOAt forms a highly reactive, less sterically hindered 7-azabenzotriazole active ester. Elevating the temperature to 40°C provides the necessary kinetic energy to overcome the high activation barrier of coupling to this shielded secondary amine.

-

Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 equiv), HATU (0.48 mmol, 4.8 equiv), and HOAt (0.5 mmol, 5 equiv) in 3 mL of anhydrous DMF. Stir for 3 minutes to pre-activate.

-